molecular formula C16H14FN3O2 B2917285 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide CAS No. 2415519-16-1

2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide

Cat. No.: B2917285
CAS No.: 2415519-16-1
M. Wt: 299.305
InChI Key: ZHSHUGSLJVLSEA-UHFFFAOYSA-N
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Description

2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a unique structure that includes a fluorine atom, a pyrazole ring, and a furan ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-20-14(8-9-19-20)15-7-6-11(22-15)10-18-16(21)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSHUGSLJVLSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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